Cas no 119192-11-9 (4-((1H-1,2,4-Triazol-1-yl)methyl)phenol)

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is a versatile heterocyclic compound featuring a phenol core functionalized with a 1,2,4-triazole moiety via a methylene linker. This structure imparts unique physicochemical properties, including enhanced solubility in polar solvents and improved thermal stability compared to simple phenolic derivatives. The presence of both phenolic hydroxyl and triazole groups offers multiple reactive sites, making it valuable as a building block in pharmaceutical and agrochemical synthesis. Its triazole ring contributes to potential biological activity, particularly in antifungal and antimicrobial applications. The compound's balanced lipophilicity and hydrogen-bonding capacity also render it useful in material science, such as polymer modification or coordination chemistry. Its crystalline nature facilitates purification and characterization, ensuring high purity for research applications.
4-((1H-1,2,4-Triazol-1-yl)methyl)phenol structure
119192-11-9 structure
Product Name:4-((1H-1,2,4-Triazol-1-yl)methyl)phenol
CAS No:119192-11-9
MF:C9H9N3O
MW:175.187261343002
CID:132104
PubChem ID:10307896
Update Time:2025-07-02

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol
    • 1-(4-HYDROXY-BENZYL)-1,2,4-TRIAZOLE
    • 4-(1,2,4-triazol-1-ylmethyl)phenol
    • Phenol,4-(1H-1,2,4-triazol-1-ylmethyl)-
    • 010706
    • 1-(p-hydroxybenzyl)-1,2,4-triazole
    • 4-(1,2,4-triazolylmethyl)phenol
    • 4-[1,2,4]Triazol-1-ylmethylphenol
    • 4-Hydroxybenzyl-1,2,4-triazole
    • ACMC-1C1JE
    • CTK4B1119
    • SureCN3235365
    • ZERO
    • 4-(1H-1,2,4-Triazol-1-ylmethyl)phenol
    • 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol
    • DTXSID10437883
    • AB31528
    • AC-14380
    • 119192-11-9
    • J-004082
    • SCHEMBL3235365
    • DHGHMNOUPYIXRU-UHFFFAOYSA-N
    • AKOS003678425
    • STL430465
    • Inchi: 1S/C9H9N3O/c13-9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7,13H,5H2
    • InChI Key: DHGHMNOUPYIXRU-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)CN1C=NC=N1

Computed Properties

  • Exact Mass: 175.07467
  • Monoisotopic Mass: 175.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.27
  • Boiling Point: 405.2°Cat760mmHg
  • Flash Point: 198.8°C
  • Refractive Index: 1.642
  • PSA: 50.94

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol Pricemore >>

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Additional information on 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol

Recent Advances in the Study of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol (CAS: 119192-11-9)

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol (CAS: 119192-11-9) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the versatility of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol as a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the triazole ring and phenolic hydroxyl group, make it a promising candidate for the development of novel antimicrobial, antifungal, and anticancer agents. Researchers have explored its role in inhibiting specific enzymatic pathways, which could lead to breakthroughs in targeted therapies.

One of the most notable advancements in the study of this compound is its application in the design of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol exhibit potent inhibitory effects against certain kinases involved in cancer progression. The study utilized molecular docking and in vitro assays to validate the compound's efficacy, paving the way for further preclinical evaluations.

In addition to its anticancer potential, 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol has shown promise in addressing antimicrobial resistance. A recent report in Bioorganic & Medicinal Chemistry Letters revealed that this compound, when combined with other pharmacophores, exhibits synergistic effects against multidrug-resistant bacterial strains. This finding underscores its potential as a scaffold for developing next-generation antibiotics.

The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol has also seen methodological improvements. A 2024 study in Organic Process Research & Development introduced a more efficient and environmentally friendly synthetic route, reducing the use of hazardous reagents and improving yield. This advancement is critical for scaling up production and facilitating further research and development efforts.

Despite these promising developments, challenges remain in the clinical translation of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol-based therapeutics. Issues such as bioavailability, toxicity, and pharmacokinetic properties need to be addressed through comprehensive preclinical and clinical studies. Ongoing research is focused on optimizing the compound's structure to enhance its therapeutic index and minimize adverse effects.

In conclusion, 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol (CAS: 119192-11-9) represents a valuable scaffold in medicinal chemistry with diverse applications. Its potential in oncology, infectious diseases, and other therapeutic areas makes it a compound of significant interest. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications, ultimately contributing to the development of innovative treatments.

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